1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide
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Overview
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dimethylaminoethyl group. The final step involves the formation of the monohydrobromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Benz(de)isoquinoline-1,3(2H)-dithione, 2-methyl-6-nitro-: This compound has a similar isoquinoline core but differs in its functional groups, leading to distinct chemical properties and applications.
2-Hydroxy-1H-benzo(de)isoquinoline-1,3(2H)-dithione:
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide is unique due to its specific functional groups and the presence of the monohydrobromide salt. These features confer distinct chemical properties, such as solubility and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
81254-04-8 |
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Molecular Formula |
C16H17BrN2O2 |
Molecular Weight |
349.22 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;hydrobromide |
InChI |
InChI=1S/C16H16N2O2.BrH/c1-17(2)9-10-18-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(18)20;/h3-8H,9-10H2,1-2H3;1H |
InChI Key |
VBBFHAUZNRDCBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.Br |
Origin of Product |
United States |
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